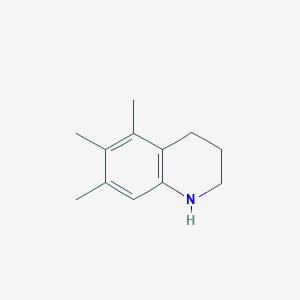

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family It is characterized by a tetrahydroquinoline core structure with three methyl groups attached at the 5th, 6th, and 7th positions

Mécanisme D'action

Target of Action

Related compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been shown to interact with the antioxidant system, nadph-generating enzymes, and chaperones .

Mode of Action

It is suggested that similar compounds exert their effects by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis .

Biochemical Pathways

Related compounds have been shown to affect the functioning of the antioxidant system, the activity of nadph-generating enzymes, and chaperones .

Result of Action

Related compounds have been shown to decrease oxidative stress, normalize chaperone-like activity, and reduce apoptosis intensity .

Analyse Biochimique

Biochemical Properties

Studies on similar compounds, such as 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, suggest that it may have antioxidant properties . It has been shown to affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced Parkinson’s Disease .

Cellular Effects

Based on studies of similar compounds, it may have neuroprotective properties . It has been shown to decrease oxidative stress in rats with Parkinson’s Disease, leading to a recovery of antioxidant enzyme activities and NADPH-generating enzyme function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with aniline derivatives, followed by cyclization and reduction steps. For instance, hydroquinolinecarbaldehyde can be treated with iodine in a mixture of aqueous ammonia and tetrahydrofuran (THF) at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into fully saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroquinoline derivatives, and substituted quinoline compounds .

Applications De Recherche Scientifique

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the production of materials with specific electronic and optical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.

1,2,3,4-Tetrahydroquinoline: A simpler analog with a wide range of applications in organic synthesis.

5,6,7,8-Tetrahydro-2-naphthoic acid: Another related compound with distinct chemical properties.

Uniqueness

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications.

Activité Biologique

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Properties

TMTHQ is characterized by a bicyclic structure featuring three methyl groups at positions 5, 6, and 7. This unique substitution pattern influences its chemical reactivity and biological properties compared to other tetrahydroquinoline derivatives.

| Property | Details |

|---|---|

| Molecular Formula | C12H15N |

| Molecular Weight | 175.25 g/mol |

| Solubility | Soluble in organic solvents like ethanol |

| Appearance | Yellowish liquid or solid |

The biological activity of TMTHQ is primarily attributed to its influence on the antioxidant system , modulation of NADPH-generating enzymes , and interaction with chaperones . Research indicates that TMTHQ enhances the antioxidant defense mechanisms within cells, thereby reducing oxidative stress and apoptosis.

Key Mechanisms:

- Antioxidant Activity : TMTHQ has been shown to scavenge free radicals and enhance the activity of antioxidant enzymes.

- Neuroprotection : It exhibits neuroprotective effects by preventing neuronal damage in models of Parkinson's disease .

- Chaperone Activity Normalization : The compound normalizes chaperone-like activity which is crucial for protein folding and cellular stress responses.

3.1 Neuroprotective Effects

Studies have demonstrated that TMTHQ derivatives can protect against neurodegenerative diseases by mitigating oxidative stress-related damage. For instance, in experimental models of Parkinson's disease, TMTHQ showed significant improvements in motor coordination and reduced markers of oxidative stress .

3.2 Antioxidant Properties

TMTHQ's ability to enhance the antioxidant system makes it a candidate for therapeutic applications targeting diseases associated with oxidative stress. Its derivatives have been noted for their potential in reducing lipid peroxidation and protein oxidation products .

4.1 Therapeutic Potential

Given its biological activities, TMTHQ has potential applications in various fields:

- Neurodegenerative Diseases : As a neuroprotective agent, it could be beneficial in treating conditions like Parkinson's disease.

- Oxidative Stress-related Disorders : Its antioxidant properties may provide therapeutic avenues for diseases linked to oxidative damage.

4.2 Case Studies

Several studies highlight the efficacy of TMTHQ:

- A study showed that TMTHQ significantly reduced the levels of pro-inflammatory cytokines in a rat model of Parkinsonism, leading to improved behavioral outcomes .

- In vitro assays demonstrated that TMTHQ derivatives exhibited moderate to strong antiproliferative activities against cancer cell lines .

5. Conclusion

This compound represents a promising compound with diverse biological activities primarily due to its antioxidant and neuroprotective properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.

Propriétés

IUPAC Name |

5,6,7-trimethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-8-7-12-11(5-4-6-13-12)10(3)9(8)2/h7,13H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZKZHDAKOGLNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCN2)C(=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.